Diisopropylamino-acetic acid

Description

Significance in Contemporary Chemical and Biological Sciences

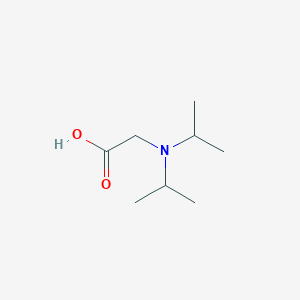

Diisopropylamino-acetic acid, with the chemical formula C8H17NO2, is characterized by a molecular weight of 159.23 g/mol . Its structure, featuring two isopropyl groups attached to the nitrogen atom of an acetic acid backbone, gives it unique properties that are of interest to researchers.

In the realm of chemical sciences , the compound's nucleophilic nature makes it a valuable tool in synthetic chemistry for creating new chemical bonds and constructing complex molecules. The synthesis of this compound itself is an area of study, typically achieved through the reaction of diisopropylamine (B44863) with chloroacetic acid under alkaline conditions. Researchers often focus on optimizing reaction conditions, such as solvents and temperature, to maximize the yield and purity of the final product.

In the biological sciences , research has suggested that this compound may possess antimicrobial properties, drawing parallels to acetic acid's ability to eradicate bacterial biofilms. Furthermore, its derivatives are being investigated for their potential in drug development. For instance, a novel compound synthesized through a Mannich reaction involving a diisopropylamino group has demonstrated promising antibacterial and anticancer activities. researchgate.net This highlights the potential of this compound as a building block for creating new therapeutic agents. Its ability to interact with and modify the structure of proteins and enzymes is another area of significant research interest.

Historical Context of Amino Acid Derivative Research

The study of amino acids and their derivatives has a rich history, beginning in the early 19th century with the discovery of asparagine in 1806. wikipedia.org This was followed by the identification of other amino acids like cystine (1810), and later glycine (B1666218) and leucine (B10760876) (1820). wikipedia.org A pivotal moment in this field was the discovery of threonine in 1935 by William Cumming Rose, which completed the list of the 20 common amino acids and led to the determination of essential amino acids for optimal growth. wikipedia.org

Initially, amino acids were primarily viewed as the fundamental building blocks of proteins. mdpi.comamerigoscientific.com However, this perspective has evolved significantly over time. Researchers now recognize that amino acids and their derivatives have a multitude of roles in biological systems, acting as neurotransmitters, metabolic intermediates, and signaling molecules. wikipedia.orgamerigoscientific.com This expanded understanding has been driven by the development of sophisticated analytical techniques and a deeper comprehension of cellular and molecular biology.

The exploration of non-proteinogenic amino acids and their derivatives, like this compound, represents a continuation of this historical progression. Scientists are now focused on creating "tailor-made" amino acids with specific functionalities for applications in medicine and biotechnology. acs.org This involves modifying the basic amino acid structure to create derivatives with enhanced or entirely new properties. amerigoscientific.com

Scope and Strategic Research Objectives

Current research on this compound and its derivatives is guided by several strategic objectives aimed at fully elucidating its properties and potential applications.

A primary objective is the continued exploration of its synthetic pathways . This includes the development of more efficient and environmentally friendly synthesis methods. For example, research into acetic acid-promoted condensations under microwave irradiation highlights a move towards "green" chemistry. researchgate.net

Another key research direction is the investigation of its biological activities . This encompasses a broad range of studies, from examining its potential antimicrobial and anticancer effects to understanding its interactions with specific enzymes and proteins. researchgate.net The goal is to identify and characterize novel therapeutic applications for this compound and its derivatives.

Furthermore, there is a focus on understanding the structure-activity relationship of this compound derivatives. By systematically modifying its chemical structure and observing the effects on its biological activity, researchers aim to design more potent and selective molecules for specific targets. This includes creating derivatives that can act as prodrugs, which are inactive compounds that are converted into active drugs within the body. nih.gov

The development of analytical methods for the detection and quantification of this compound and its metabolites is also a crucial research objective. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for assessing the purity and confirming the structural integrity of synthesized compounds.

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | nih.govbldpharm.com |

| Molecular Weight | 159.23 g/mol | nih.gov |

| CAS Number | 44976-83-2 | nih.govbldpharm.com |

| IUPAC Name | 2-[di(propan-2-yl)amino]acetic acid | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[di(propan-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)5-8(10)11/h6-7H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOTVKSRXFESJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390384 | |

| Record name | Diisopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44976-83-2 | |

| Record name | Diisopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of Diisopropylamino Acetic Acid

Established Synthetic Routes to Diisopropylamino-acetic Acid

The synthesis of this compound is predominantly achieved through well-established methods that are reliable and have been optimized over time. These routes primarily include nucleophilic substitution reactions, which are widely employed due to their straightforward nature and relatively high yields.

Alternative Synthetic Approaches

While nucleophilic substitution is the most common route, alternative methods for the synthesis of this compound exist and can be advantageous in certain contexts.

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. wikipedia.org In the context of this compound synthesis, this would involve the reaction of diisopropylamine (B44863) with glyoxylic acid.

The mechanism proceeds in two main stages:

Iminium Ion Formation: The secondary amine, diisopropylamine, reacts with the aldehyde group of glyoxylic acid to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form a substituted iminium ion.

Reduction: The iminium ion is then reduced in situ to the corresponding tertiary amine, this compound.

This one-pot reaction is highly efficient and avoids the use of alkyl halides. masterorganicchemistry.com The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but is reactive enough to reduce the intermediate iminium ion. organicreactions.org

Several reducing agents are suitable for this purpose:

Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. It is stable in weakly acidic conditions required for iminium ion formation and selectively reduces the iminium ion over the carbonyl group.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to sodium cyanoborohydride, it is highly effective for the reductive amination of a wide range of aldehydes and ketones. organic-chemistry.orgcommonorganicchemistry.com It is often the reagent of choice in modern organic synthesis. stackexchange.com

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Platinum oxide) can also be used to reduce the iminium ion. google.com

The following table compares common reducing agents used in the reductive amination for the synthesis of this compound.

| Reducing Agent | Typical Solvent | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | High selectivity for iminium ions. | Highly toxic (releases cyanide). |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, selective, and less toxic. | Moisture sensitive. |

| H₂/Pd-C | Methanol, Ethanol | Clean reaction, byproduct is water. | Requires specialized hydrogenation equipment. |

More recent advances in organic synthesis have led to the development of catalytic methods for the direct amination of carboxylic acid derivatives. These methods are often considered "greener" as they can avoid the use of stoichiometric activating agents and may proceed under milder conditions.

One such approach involves the direct catalytic amidation of acetic acid with diisopropylamine, followed by reduction of the resulting amide. However, the direct formation of an amide from a carboxylic acid and an amine is thermodynamically unfavorable and typically requires high temperatures to drive off water.

Modern catalytic systems can facilitate this transformation under more benign conditions. For instance, boronic acid catalysts have been shown to promote the direct amidation of carboxylic acids. The reaction proceeds through the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine.

Alternatively, transition metal catalysts, such as those based on ruthenium or copper, have been developed for the N-alkylation of amines using carboxylic acids as the alkylating agent, though this is a less direct route for the synthesis of an α-amino acid derivative. researchgate.netnih.gov A more plausible catalytic approach for this compound would be the development of a direct catalytic C-H amination of acetic acid, though this remains a challenging and largely unexplored area for this specific substrate.

The direct catalytic decarboxylative amination of aryl acetic acids has been reported, but its application to simple alkyl acetic acids is not as well-established. nih.gov These catalytic methods, while promising, are generally less commonly employed for the synthesis of this compound compared to the classical nucleophilic substitution and reductive amination routes.

Industrial-Scale Synthesis and Process Optimization

The industrial-scale synthesis of this compound requires robust and optimized processes to ensure high yield, purity, and batch-to-batch consistency. Process optimization focuses on maximizing the efficiency of the reaction while maintaining control over critical quality attributes of the final product. This involves the use of sophisticated reactor systems and advanced purification methods.

Modern chemical and pharmaceutical development relies heavily on automated laboratory reactor (ALR) systems to enhance the efficiency, safety, and precision of chemical synthesis. pharmaceutical-networking.commt.com These systems replace traditional laboratory glassware, offering unparalleled control over reaction conditions, which is crucial for the scalable production of this compound. mt.comsyrris.com

Automated reactors enable real-time monitoring and precise regulation of key reaction parameters, which allows for meticulous adjustments to optimize the synthesis process. helgroup.com For the synthesis of this compound, which is typically achieved through the reaction of diisopropylamine with chloroacetic acid under alkaline conditions, this level of control is essential. Key parameters that are managed by these systems include:

Temperature: Automated systems can execute precise temperature profiles, including rapid heating and active cooling, to control reaction rates and minimize the formation of side products. mt.com

Dosing: The rate of addition of reactants, such as chloroacetic acid or the alkaline solution, is automated to maintain optimal concentrations and manage reaction exotherms.

Mixing: Stirring speed is controlled to ensure homogeneity of the reaction mixture, which is critical for consistent reaction kinetics.

Pressure: For reactions that are sensitive to pressure, these systems can maintain a constant environment. syrris.com

Advanced software integrates with these hardware components to facilitate data collection and analysis. helgroup.com All reaction parameters are recorded and visualized in real-time, allowing for detailed analysis and process optimization. pharmaceutical-networking.com This integration of hardware and software provides comprehensive insights into the reaction's performance and enhances its efficiency. helgroup.com By reducing the need for manual handling, automation minimizes the risk of human error and improves the reliability and reproducibility of the synthesis process. helgroup.com

Table 1: Key Parameters Controlled by Automated Reactor Systems

| Parameter | Function | Optimization Benefit for this compound Synthesis |

|---|---|---|

| Temperature | Controls reaction rate and selectivity. | Minimizes side-product formation and decomposition. |

| Dosing Rate | Manages the addition of reactants and reagents. | Prevents localized high concentrations and controls reaction exotherm. |

| Stirring Speed | Ensures homogeneity of the reaction mixture. | Improves reaction kinetics and ensures consistent product quality. |

| pH | Maintains the required alkaline conditions. | Maximizes the nucleophilicity of the amine and neutralizes acid byproducts. |

Achieving the high purity required for research-grade this compound necessitates the use of advanced purification techniques. These methods separate the target compound from unreacted starting materials, byproducts, and other impurities based on differences in their physicochemical properties. abcam.com

Chromatographic Methods: Chromatography is a cornerstone of purification in chemical synthesis. technologynetworks.com

Ion-Exchange Chromatography (IEX): This technique is highly effective for purifying amino acids. It separates molecules based on their net charge. column-chromatography.comlibretexts.org The crude this compound solution is passed through a column containing a charged resin. The target molecule binds to the resin and is later eluted by changing the pH or salt concentration of the solvent, leaving impurities behind. column-chromatography.com

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, HPLC is often employed. libretexts.org It utilizes high pressure to pass the solvent and sample mixture through a column packed with a separation medium, allowing for very high resolution of components. This method can be used as a final polishing step to obtain research-grade material (>95% purity).

Non-Chromatographic Methods: These techniques are often used for initial purification or large-scale processing.

Precipitation: This method manipulates the solubility of the target compound to separate it from a solution. abcam.com By adjusting the pH of the crude reaction mixture to the isoelectric point of this compound, its solubility can be minimized, causing it to precipitate while impurities remain dissolved. Ammonium sulfate is a common salt used for precipitating proteins and can be adapted for amino acids. libretexts.org

Filtration and Ultrafiltration: These methods separate components based on size. abcam.com Ultrafiltration uses semipermeable membranes to retain larger molecules like the target compound while allowing smaller impurities and excess solvent to pass through, which is also an effective way to concentrate the product solution. abcam.comtechnologynetworks.com

The purity of the collected fractions is typically monitored using analytical techniques such as UV-spectrophotometry or analytical HPLC. column-chromatography.com

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle of Separation | Primary Application | Purity Achievable |

|---|---|---|---|

| Ion-Exchange Chromatography | Net charge | Primary purification, desalting | High |

| Precipitation | Solubility differences | Bulk purification, initial cleanup | Moderate to High |

| Ultrafiltration | Molecular size | Concentration, buffer exchange | N/A (separates by size class) |

| High-Performance Liquid Chromatography (HPLC) | Various (e.g., polarity, size) | Final polishing, high-purity isolation | Very High (>99%) |

Mechanistic Analysis of this compound Formation

The synthesis of this compound is typically accomplished through the alkylation of diisopropylamine with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base. The underlying reaction is a classic example of a nucleophilic substitution reaction.

The mechanism proceeds as follows:

Nucleophilic Attack: The reaction is initiated by the diisopropylamine molecule acting as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic alpha-carbon of chloroacetic acid (the carbon atom bonded to the chlorine).

Transition State: As the nitrogen atom forms a new bond with the carbon, the carbon-chlorine bond begins to break. This occurs in a concerted step, characteristic of an SN2 (bimolecular nucleophilic substitution) mechanism.

Displacement of Leaving Group: The chloride ion is displaced as a leaving group, resulting in the formation of a protonated intermediate, N,N-diisopropylglycinium chloride.

Deprotonation: A base, present in the reaction mixture, abstracts the acidic proton from the nitrogen atom of the intermediate. This step neutralizes the molecule and regenerates the catalyst (if a catalytic base is used) or consumes the stoichiometric base.

Final Product: The final product is the zwitterionic or deprotonated form of this compound, depending on the final pH of the reaction mixture.

Chemical Reactivity and Derivatization of Diisopropylamino Acetic Acid

Functional Group Transformations Involving Diisopropylamino-acetic Acid

This compound, also known as N,N-Diisopropylglycine, possesses two primary functional groups that dictate its chemical reactivity: a tertiary amine and a carboxylic acid. scbt.com This bifunctional nature allows for a range of chemical transformations at either the nitrogen or the carboxyl carbon, making it a versatile building block in organic synthesis. The bulky isopropyl groups attached to the nitrogen atom introduce significant steric hindrance, which can influence reaction rates and necessitate specific reagents or conditions to achieve desired transformations.

The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation. This can be achieved through several established methods, with the choice of method often depending on the scale of the reaction and the sensitivity of the alcohol substrate.

One common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comwvu.edu The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

For more sensitive or sterically hindered alcohols, where the equilibrium-driven Fischer esterification may be inefficient, coupling agents are employed. The Steglich esterification , which utilizes a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective. organic-chemistry.orgorgsyn.org This method is advantageous as it suppresses the formation of side products and allows the reaction to proceed under mild, room temperature conditions, even for sterically demanding esters. organic-chemistry.org A similar approach may use N,N'-diisopropylcarbodiimide (DIC), which can facilitate ester bond formation in aqueous media, aligning with green chemistry principles. researchgate.net

Table 1: Representative Esterification Reactions of this compound

| Alcohol | Reagent/Catalyst | Solvent | Product | Ref. |

|---|---|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Methyl diisopropylamino-acetate | masterorganicchemistry.com |

| Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | Ethyl diisopropylamino-acetate | masterorganicchemistry.comwvu.edu |

| tert-Butanol | DCC, DMAP (catalytic) | Dichloromethane (B109758) | tert-Butyl diisopropylamino-acetate | organic-chemistry.orgorgsyn.org |

| Benzyl alcohol | DIC, DMAP (catalytic) | Dichloromethane | Benzyl diisopropylamino-acetate | researchgate.net |

This table presents plausible reaction conditions based on general esterification methodologies.

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding 2-(diisopropylamino)ethanol. This transformation requires potent reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids. chemguide.co.uk

More recently, catalytic methods have been developed for this transformation. These include the hydrosilylation of carboxylic acids using silanes (e.g., phenylsilane) in the presence of transition metal catalysts. Systems based on manganese(I) nih.gov or a combination of cobalt(II) chloride and diisopropylamine (B44863) organic-chemistry.org have proven effective for reducing various carboxylic esters to their corresponding alcohols under relatively mild conditions. While these are typically applied to esters, direct reduction of carboxylic acids via hydrosilylation is also an area of active research. nih.gov

Table 2: Selected Reduction Methods for this compound

| Reagent/Catalyst | Solvent | Key Conditions | Product | Ref. |

|---|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄), then H₃O⁺ | Dry Diethyl Ether | Room temperature, anhydrous | 2-(Diisopropylamino)ethanol | chemguide.co.uk |

| PhSiH₃, [MnBr(CO)₅] (catalytic) | 2-Methyltetrahydrofuran | 80 °C | 2-(Diisopropylamino)ethanol | nih.gov |

| NaBH₄, CoCl₂ (catalytic) | Tetrahydrofuran | Mild conditions | 2-(Diisopropylamino)ethanol | organic-chemistry.org |

This table outlines potential reduction pathways based on established methods for carboxylic acid reduction.

The tertiary amine nitrogen in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide, this compound N-oxide. This transformation can be achieved using various oxidizing agents.

A common method involves the use of hydrogen peroxide , often in an aqueous mixture with a carboxylic acid like acetic acid. nii.ac.jp Another widely used and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA) . liverpool.ac.uk The reaction with m-CPBA is typically performed in a chlorinated solvent such as chloroform (B151607) or dichloromethane at or below room temperature. nih.gov The N-oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and steric profile of the amino group.

Table 3: Common Oxidation Reactions for the Amine Functionality

| Oxidizing Agent | Solvent | Key Conditions | Product | Ref. |

|---|---|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Water | Room Temperature | This compound N-oxide | nii.ac.jp |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform | 0 °C to Room Temperature | This compound N-oxide | nih.gov |

This table summarizes standard procedures for the N-oxidation of tertiary amines.

Coordination Chemistry of this compound

This compound, as a derivative of the amino acid glycine (B1666218), is an effective chelating agent for a variety of metal ions. nih.gov Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. In its deprotonated (carboxylate) form, this compound can act as a bidentate ligand, coordinating to a metal center through the lone pair of electrons on the tertiary nitrogen atom and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring, a common and thermodynamically favorable motif in coordination chemistry. nih.govscispace.com

The presence of two bulky isopropyl groups on the nitrogen atom introduces significant steric hindrance around the metal center. This steric demand can influence the coordination geometry of the resulting metal complex, potentially favoring specific isomers or preventing the formation of more crowded structures. The stability of the metal complexes formed depends on factors such as the nature of the metal ion, the pH of the solution, and the solvent system. nih.gov The ability of amino acids and their derivatives to form stable complexes with transition metals is well-documented and is fundamental to their roles in bioinorganic chemistry and catalysis. nih.govmdpi.com

The metal complexes of this compound can be characterized by a suite of analytical and spectroscopic techniques to elucidate their structure, stoichiometry, and bonding. derpharmachemica.comaristonpubs.com

Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent can determine whether the complex is an electrolyte or a neutral species. derpharmachemica.com

Infrared (IR) spectroscopy is a powerful tool for probing the coordination mode of the ligand. Upon complexation, the characteristic stretching frequency of the carboxylic acid C=O bond is replaced by two distinct bands for the asymmetric (νₐₛ) and symmetric (νₛ) vibrations of the coordinated carboxylate group. The difference in frequency between these two bands (Δν = νₐₛ - νₛ) can provide insight into the coordination mode (e.g., monodentate, bidentate chelating, or bridging). Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. aristonpubs.commdpi.commdpi.com

Electronic (UV-Visible) spectroscopy gives information about the d-d electronic transitions of the metal center, which are sensitive to the coordination geometry (e.g., octahedral, tetrahedral, or square planar) and the nature of the donor atoms. derpharmachemica.comaristonpubs.com

Table 4: Expected Spectroscopic Data for a Hypothetical [M(Diisopropylamino-acetate)₂] Complex

| Technique | Feature | Expected Observation | Inference | Ref. |

|---|---|---|---|---|

| IR Spectroscopy | ν(COO⁻) | Appearance of asymmetric and symmetric stretches | Coordination via carboxylate group | aristonpubs.commdpi.com |

| IR Spectroscopy | Low-frequency region | New bands for ν(M-O) and ν(M-N) | Direct evidence of M-L bonding | mdpi.com |

| UV-Vis Spectroscopy | d-d transitions | Bands in the visible region | Information on coordination geometry | derpharmachemica.comaristonpubs.com |

| Magnetic Susceptibility | Magnetic Moment | Value corresponds to unpaired electrons | Elucidation of metal oxidation state and geometry | derpharmachemica.com |

This table provides a generalized summary of the expected outcomes from the spectroscopic characterization of a transition metal complex with this compound.

This compound as a Core Building Block in Organic Synthesis

The utility of this compound in synthetic chemistry is rooted in its dual functionality. The carboxylic acid moiety can undergo typical transformations such as esterification and amidation, while the nucleophilic diisopropylamino group can participate in various bond-forming reactions. The bulky isopropyl groups on the nitrogen atom play a crucial role in directing reaction pathways and influencing the conformational properties of the resulting molecules.

One of the notable applications of this compound is in the synthesis of heterocyclic structures, which are core components of many pharmaceuticals and biologically active compounds. A key example is its use in the preparation of substituted diketopiperazines.

Synthesis of 1,4-Diisopropyl-2,5-diketopiperazine

Diketopiperazines are a class of cyclic peptides that exhibit a wide range of biological activities. The this compound framework can be used to construct the core of these heterocyclic systems. A documented synthesis involves the reaction of the corresponding amide derivative, N,N'-diisopropylglycine amide, with chloroacetyl chloride. google.com

In this procedure, N,N'-diisopropylglycine amide is treated with chloroacetyl chloride in a biphasic system of methylene (B1212753) chloride and aqueous sodium hydroxide. The reaction initially forms an N-chloroacetylated intermediate. This intermediate is then induced to cyclize intramolecularly through the addition of a phase-transfer catalyst, such as benzyltriethylammonium chloride, and continued stirring. The strong base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form the six-membered diketopiperazine ring. This process highlights how the glycine backbone of the starting material is effectively incorporated into a more complex heterocyclic product. google.com

Table 1: Synthesis of 1,4-Diisopropyl-2,5-diketopiperazine This table details the reactants and conditions for the synthesis of a diketopiperazine derivative using N,N'-diisopropylglycine amide.

| Reactant 1 | Reactant 2 | Solvent System | Catalyst | Key Conditions | Product |

|---|---|---|---|---|---|

| N,N'-Diisopropylglycine amide | Chloroacetyl chloride | Methylene chloride / 50% Sodium Hydroxide | Benzyltriethylammonium chloride | Initial cooling in an ice bath, followed by stirring at room temperature for 1.5 hours | 1,4-Diisopropyl-2,5-diketopiperazine |

Potential in Multicomponent Reactions

While specific, published examples featuring this compound in multicomponent reactions (MCRs) are not extensively detailed in readily available literature, its structure is well-suited for such transformations. MCRs, like the Ugi four-component reaction, are powerful tools for rapidly generating molecular diversity by combining three or more reactants in a single step to form complex products, such as peptidomimetics. researchgate.netnih.gov

In a typical Ugi reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide condense to form an α-aminoacyl amide derivative. As a secondary amino acid, this compound could theoretically serve as the carboxylic acid component. Its participation would lead to the formation of highly substituted, sterically hindered peptide-like structures. The diisopropylamino moiety would be incorporated directly into the backbone of the product, influencing its conformational preferences and potentially its biological activity. The investigation of this compound and its derivatives in MCRs represents a promising area for future research in the synthesis of novel compound libraries for drug discovery.

The nucleophilic character of the tertiary amine, combined with the reactive potential of the carboxylic acid group, establishes this compound as a valuable and versatile building block in the synthetic chemist's toolkit, particularly for constructing sterically demanding heterocyclic systems and peptidomimetics.

Computational Chemistry Approaches for Diisopropylamino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. curtin.edu.au These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. mdpi.comresearchgate.net A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, correlating with its nucleophilicity or basicity. irjweb.comyoutube.com Conversely, the LUMO is the innermost empty orbital and signifies the molecule's ability to accept electrons, relating to its electrophilicity. irjweb.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates that the molecule is more reactive and less stable. irjweb.comnih.gov

For Diisopropylamino-acetic acid, DFT calculations can provide the energies of these frontier orbitals. The results of such an analysis are typically presented in a data table.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | 2.1 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.6 | Indicates chemical reactivity and stability; a larger gap implies greater stability. irjweb.com |

This interactive table presents hypothetical DFT-calculated frontier molecular orbital energies for this compound to illustrate the typical output of such an analysis.

The distribution of electron density within a molecule determines its reactive sites. An electrophile, or "electron-loving" species, accepts an electron pair to form a new covalent bond, while a nucleophile provides an electron pair. masterorganicchemistry.comyoutube.com The vast majority of organic reactions involve a nucleophile attacking an electrophile. masterorganicchemistry.com

FMO theory helps identify these reactive centers. The region of the molecule with the highest density in the HOMO is the most probable site for electrophilic attack (the nucleophilic center). youtube.com The region with the highest density in the LUMO is the most likely site for nucleophilic attack (the electrophilic center). wuxibiology.com Computational methods can generate molecular electrostatic potential (MEP) maps and calculate atomic charges (e.g., Mulliken charges) to visualize and quantify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org

For this compound, the nitrogen atom, with its lone pair of electrons, and the oxygen atoms of the carboxyl group are expected to be the primary nucleophilic centers. The carbonyl carbon is expected to be the primary electrophilic center. libretexts.org

| Atom/Region | Predicted Role | Computational Basis |

|---|---|---|

| Nitrogen Atom | Nucleophilic | High electron density from the lone pair, indicated by HOMO distribution and negative Mulliken charge. |

| Carboxyl Oxygen Atoms | Nucleophilic | High electron density from lone pairs, indicated by HOMO distribution and negative Mulliken charges. |

| Carbonyl Carbon | Electrophilic | Electron-deficient due to bonding with electronegative oxygens, indicated by LUMO distribution and positive Mulliken charge. youtube.com |

This interactive table outlines the predicted reactive sites of this compound based on general principles of electronic structure.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to study the physical movements and interactions of atoms and molecules over time. These techniques provide insight into the dynamic behavior of compounds, which is crucial for understanding their function and stability.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. core.ac.uk These different conformers often have different potential energies, and understanding the conformational landscape is important for predicting the most stable and biologically active shapes of a molecule. For this compound, rotations around the C-C and C-N bonds will lead to various conformers. Computational methods can be used to calculate the relative energies of these conformers to identify the most stable structures. nih.gov

Furthermore, these studies can elucidate intermolecular interactions, such as hydrogen bonding, which are critical for the compound's behavior in condensed phases. Molecular dynamics (MD) simulations, for instance, can model how molecules of this compound interact with each other and with their environment. researchgate.net

| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 180° (anti) | 0.00 | ~75 |

| B (Local Minimum) | 60° (gauche) | 1.5 | ~15 |

| C (Local Minimum) | -60° (gauche) | 1.5 | ~10 |

This interactive table presents hypothetical data from a conformational analysis of this compound, illustrating the energy differences between possible spatial arrangements.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. nih.gov Solvation models are computational techniques used to account for the effects of a solvent on a solute molecule. researchgate.net Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with specific dielectric properties. These models are computationally efficient for assessing the stability of a molecule in solution by calculating the solvation free energy.

By comparing the energy of this compound in the gas phase versus in an aqueous model, its stability in water can be assessed. This is crucial for understanding its behavior in biological or environmental systems.

| Property | Gas Phase | Aqueous Phase (SMD Model) |

|---|---|---|

| Total Energy (Hartree) | -517.123 | -517.135 |

| Dipole Moment (Debye) | 2.5 | 3.8 |

| Solvation Free Energy (kcal/mol) | N/A | -7.5 |

This interactive table shows a comparison of hypothetical calculated properties for this compound in the gas phase and in an aqueous environment, demonstrating the influence of solvation.

Computational Insights into Reaction Mechanisms and Interaction Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgrsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. scielo.br

For this compound, computational studies could investigate various reactions, such as its synthesis, its acid-base chemistry, or its participation in organic reactions as a nucleophile. For example, a study could model the reaction pathway of this compound reacting with an electrophile, calculating the energies of the transition state and products to understand the reaction's feasibility and kinetics.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (this compound + CH3I) | 0.0 |

| 2 | Transition State (SN2) | +22.5 |

| 3 | Products | -15.0 |

This interactive table provides a hypothetical energy profile for the N-alkylation of this compound, illustrating how computational chemistry can be used to explore reaction mechanisms.

Absence of Specific Research Data Precludes In-Depth Article Generation on this compound

Initial investigations into the chemical compound this compound, also known as N,N-diisopropylglycine, reveal a significant gap in publicly accessible, detailed research required to construct a thorough scientific article as per the specified outline. While general information identifies it as a reagent in organic synthesis, specific data on its advanced applications and emerging research directions remains elusive.

Similarly, a comprehensive search for its role in advanced biochemical research methodologies has not provided the requisite specific information. There is a lack of published studies detailing investigations into its interactions with enzymes, including kinetic data or mechanistic studies of inhibition or activation. Furthermore, no specific examples of its application in protein modification or proteomics research could be located. The general mention of its potential interaction with proteins does not provide the detailed findings necessary for a scientific exposition.

Finally, the utility of this compound in viral protein identification methods, including any potential enhancement of Reverse Transcription Polymerase Chain Reaction (RT-PCR), appears to be an unexplored area of research. No scientific literature or research data could be found to support a discussion on this topic.

Given the absence of specific, verifiable, and detailed research findings across all sections and subsections of the requested outline, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Applications and Emerging Research Directions of this compound" at this time. The currently available information is insufficient to meet the detailed requirements of the prompt.

Applications and Emerging Research Directions of Diisopropylamino Acetic Acid

Explorations in Materials Science Research

The unique chemical structure of Diisopropylamino-acetic acid, featuring both a tertiary amine and a carboxylic acid group, presents intriguing possibilities for its application in materials science. Although a nascent field of study, initial explorations focus on its potential as a building block for functional polymers and its interactions with biological interfaces for advanced material applications.

Development of Novel Materials Incorporating this compound

This compound serves as a potential monomer for the synthesis of novel polymers and dendrimers. Its bifunctional nature—a carboxylic acid group for esterification or amidation and a nucleophilic tertiary amine—allows for its incorporation into larger molecular architectures. Research into related glycine (B1666218) derivatives has led to the development of complex structures like poly[N,N-bis(3-aminopropyl)glycine] (PAPGly) dendrons, which are used to create Gd-based contrast agents for Magnetic Resonance Imaging (MRI). nih.gov This approach highlights a strategy where a glycine-based core is systematically built upon to create well-defined, generation-based macromolecules. nih.gov

Furthermore, the parent compound, acetic acid, is utilized as a solvent in advanced polymerization techniques such as Polymerization-Induced Self-Assembly (PISA). rsc.org This method is employed to synthesize zwitterionic, hydrophobic, and amphiphilic polymers by growing polymer blocks from a macro chain transfer agent. rsc.org This context suggests the potential for this compound and its derivatives to not only be incorporated into materials but also to play a role in the synthesis process of functional polymers.

Interaction with Biological Membranes for Material Applications

The amphiphilic character of this compound makes its interaction with biological membranes a key area of interest for material applications, such as in the design of drug delivery systems or biocompatible coatings. While direct studies on this compound are limited, research on analogous molecules provides significant insight. For instance, dodecyl-2-(N,N-dimethylamino)propionate (DDAIP), a skin penetration enhancer with a similar N,N-dialkylamino acid structure, has been shown to interact with the polar headgroup region of phospholipid bilayers. nih.gov Using differential scanning calorimetry, studies revealed that DDAIP destabilizes both the gel and liquid crystal phases of the membrane, increasing the motional freedom of the lipid hydrocarbon chains. nih.gov

This behavior is crucial for material applications where modulating membrane permeability is desired. The permeability of the parent compound, acetic acid, across lipid bilayers is well-documented and has been shown to conform to the free-surface-area theory, where permeability is inversely correlated with the free surface area per lipid molecule. nih.gov The undissociated form of acetic acid can diffuse passively across the lipid bilayer. researchgate.net Understanding these fundamental interactions is essential for designing materials, such as liposomes or polymer-based nanoparticles, that can effectively interface with and traverse biological membranes.

Emerging Research Areas for this compound

Emerging research is beginning to uncover the potential of this compound and its analogues in biomedical fields, particularly concerning their antimicrobial capabilities and use as scaffolds for new chemical entities.

Investigation of Antimicrobial Properties and Biofilm Modulation

There is growing interest in the potential antimicrobial properties of this compound, partly inspired by the known ability of acetic acid to eradicate bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously difficult to treat with conventional antibiotics. Research has shown that physiologically tolerable concentrations of acetic acid can effectively eliminate bacteria within mature biofilms.

This has led to investigations into derivatives of this compound as potential antimicrobial agents. For example, a novel compound synthesized through a Mannich reaction involving a diisopropylamino group has demonstrated promising antibacterial activity. The broader field of antimicrobial research continually seeks new molecular structures to combat resistant pathogens. Studies on other novel compounds, such as N-heterocyclic carbene (NHC) complexes, provide a framework for how such investigations are conducted, including the determination of minimum inhibitory concentrations (MIC) and antibiofilm activity. researchgate.netresearchgate.net The data below illustrates typical findings in the screening of novel antimicrobial agents against various pathogens.

| Compound Class | Target Microorganism | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| N-heterocyclic Carbene Complex (2b) | E. coli (ATCC 25922) | <=1.9 | researchgate.net |

| N-heterocyclic Carbene Complex (2c) | S. aureus (ATCC 29213) | 7.8 | researchgate.net |

| N-heterocyclic Carbene Complex (2b) | P. aeruginosa (ATCC 27853) | 3.9 | researchgate.net |

| N-heterocyclic Carbene Complex (2c) | E. faecalis (ATCC 29212) | <=1.9 | researchgate.net |

| Ni-EPS Biocomposite | P. aeruginosa (Resistant) | 2000 | nih.gov |

| Zn-EPS Biocomposite | S. aureus (Resistant) | 1000 | nih.gov |

Synthesis and Characterization of Related Acetic Acid Derivatives and Analogues

The synthesis of this compound and its derivatives is an active area of chemical research. The compound itself is typically synthesized through the reaction of diisopropylamine (B44863) with chloroacetic acid under alkaline conditions. Researchers focus on optimizing reaction parameters like solvents and temperature to improve yield and purity.

More complex derivatives and analogues are being created to explore a wider range of chemical and biological properties. A key synthetic strategy is the Mannich reaction, which has been used to produce novel derivatives with potential antibacterial and anticancer activities. The versatility of the glycine backbone is further demonstrated in the synthesis of N-phosphonomethylglycine (glyphosate) dipeptides. nih.gov The characterization of these new molecules is critical and involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. For more complex structures, X-ray diffraction can be used to determine the molecular geometry in the solid state. nih.gov

| Derivative/Analogue Class | Synthetic Method | Key Characterization Techniques | Reference |

|---|---|---|---|

| This compound | Reaction of diisopropylamine and chloroacetic acid | NMR, HPLC | |

| Mannich Base Derivatives | Mannich Reaction | FTIR, 1H NMR, 13C NMR | |

| Poly[N,N-bis(3-aminopropyl)glycine] Dendrons | Multi-step activation/coupling strategy | 1H NMR, 17O-NMR | nih.gov |

| N-phosphonomethylglycine Dipeptides | Solution-phase peptide synthesis | NMR, X-ray Diffraction | nih.gov |

Q & A

Q. What are the standard synthetic routes for Diisopropylamino-acetic acid, and how are intermediates characterized?

this compound is typically synthesized via esterification or amidation reactions. For example, coupling diisopropylamine with halogenated acetic acid derivatives under basic conditions. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess purity (>95%) . Reaction optimization often involves varying solvents (e.g., THF, DMF) and temperatures (60–100°C) to maximize yield .

Q. How is the purity of this compound validated in pharmaceutical research?

Q. What solvent systems are optimal for studying the acid/base behavior of this compound?

Aqueous buffers (pH 2–12) are used to determine pKa values via potentiometric titration. Non-aqueous solvents (e.g., DMSO) may be employed for solubility-challenged derivatives. UV-Vis spectroscopy at 260–300 nm monitors protonation states, with data analyzed using Henderson-Hasselbalch equations .

Advanced Research Questions

Q. How can contradictory NMR data in this compound derivatives be resolved?

Discrepancies in NMR signals (e.g., split peaks, unexpected coupling) may arise from dynamic stereochemical changes or impurities. Strategies include:

Q. What computational methods are used to predict the reactivity of this compound in drug design?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes). Solvation models (PCM, SMD) assess aqueous stability . Results should be tabulated as energy values (kcal/mol) and compared to experimental IC₅₀ data .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

Systematic SAR studies involve:

- Alkyl chain variation : LogP measurements (shake-flask method) to correlate lipophilicity with membrane permeability.

- Bioisosteric replacement : Replacing the carboxylic acid with a tetrazole group to enhance metabolic stability.

- In vitro assays : Microsomal stability tests (human liver microsomes) and plasma protein binding (ultrafiltration) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Nonlinear regression (GraphPad Prism) fits data to sigmoidal models (Hill equation) to derive EC₅₀/LC₅₀ values. Outliers are identified via Grubbs’ test (α = 0.05). Confidence intervals (95%) and ANOVA (post-hoc Tukey test) ensure reproducibility .

Q. How should researchers address batch-to-batch variability in synthetic protocols?

Implement quality-by-design (QbD) principles:

- Design of Experiments (DoE) : Identify critical process parameters (CPPs) via factorial or response surface designs.

- In-process controls (IPC) : Real-time monitoring (e.g., in-line FTIR) for intermediate quality.

- Stability studies : Accelerated degradation tests (40°C/75% RH) to assess shelf-life .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.